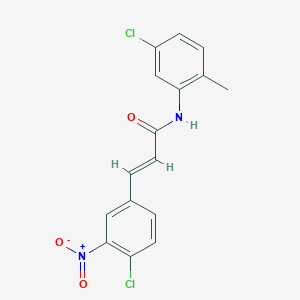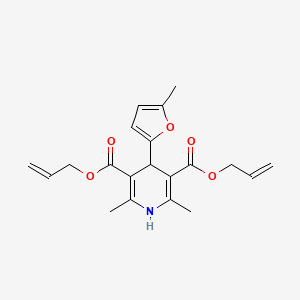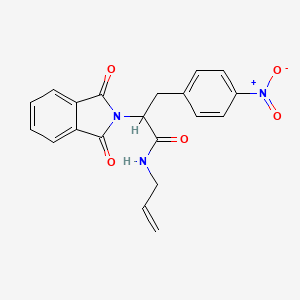
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide, also known as TNP-470, is a potent anti-angiogenic agent that has gained significant attention in scientific research. It is a synthetic analog of fumagillin, which is a natural product isolated from Aspergillus fumigatus. TNP-470 has been found to inhibit angiogenesis, the process by which new blood vessels are formed, and has been investigated for its potential therapeutic applications in various diseases.
作用機序
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide exerts its anti-angiogenic effects by inhibiting the activity of endothelial cells, which are the cells that line the inner surface of blood vessels. Specifically, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide targets the enzyme methionine aminopeptidase 2 (MetAP2), which is involved in the regulation of protein synthesis and cellular proliferation. By inhibiting MetAP2, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide disrupts the formation of new blood vessels, leading to reduced tumor growth and improved insulin sensitivity.
Biochemical and physiological effects:
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to have several biochemical and physiological effects, including inhibition of angiogenesis, reduction of inflammation, and improvement of insulin sensitivity. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to reduced tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide in lab experiments is its potent anti-angiogenic activity, which makes it a valuable tool for studying the role of angiogenesis in various diseases. However, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high doses. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to interact with other proteins besides MetAP2, which may complicate its mechanism of action.
将来の方向性
There are several future directions for research on N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide, including the development of more potent and selective MetAP2 inhibitors, the investigation of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's potential in combination with other anti-cancer drugs, and the exploration of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's effects on other diseases besides cancer and diabetes. In addition, further research is needed to better understand the mechanisms of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide's anti-angiogenic activity and its potential side effects in humans.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide involves several steps, including the reaction of 3-nitrobenzenesulfonyl chloride with 2-aminopyridine to form N-(2-pyridyl)-3-nitrobenzenesulfonamide. This intermediate is then reacted with thionyl chloride to form N-(2-pyridyl)-3-nitrobenzenesulfonyl chloride, which is subsequently reacted with 5-chloropyridine to form N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been extensively studied for its anti-angiogenic properties and potential therapeutic applications in various diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis. In preclinical studies, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been found to inhibit tumor growth and metastasis by blocking the formation of new blood vessels that supply nutrients and oxygen to the tumor. In addition, N-(5-chloro-2-pyridinyl)-3-nitrobenzenesulfonamide has been shown to reduce inflammation and improve insulin sensitivity in animal models of diabetes.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S/c12-8-4-5-11(13-7-8)14-20(18,19)10-3-1-2-9(6-10)15(16)17/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDDEPUTDNJYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-3-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-fluorophenyl)-N-methylpropanamide](/img/structure/B5144404.png)

![4-ethoxy-N-({[4-hydroxy-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5144415.png)

![3-(4-chlorophenyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5144426.png)

![1-[2-(4-fluorophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5144431.png)
![3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5144436.png)
![2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5144444.png)
![N-(2-ethyl-3-methyl-4-quinolinyl)-2-[4-(2-oxo-2-phenylethyl)-1-piperazinyl]acetamide oxalate](/img/structure/B5144452.png)


![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)